1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine

Description

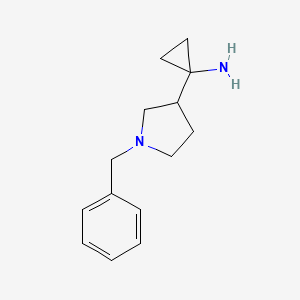

1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine (CAS: 851388-54-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₂₀N₂ and a molecular weight of 216.322 g/mol . Structurally, it features a cyclopropanamine group fused to a benzyl-substituted pyrrolidine ring. The stereochemistry of the pyrrolidine moiety is specified as (3R) in its IUPAC name, indicating the spatial arrangement critical to its interactions.

Key physicochemical properties include:

- Hydrogen bond donors (HBD): 1

- Hydrogen bond acceptors (HBA): 2

- Rotatable bonds: 3

- Heavy atoms: 16

Its InChIKey (CVIWGPQILYTQHX-CYBMUJFWSA-N) and SMILES string (C1CC1C2CN(CC2C3=CC=CC=C3)CC4=CC=CC=C4) highlight the cyclopropane ring, benzyl group, and pyrrolidine scaffold .

Properties

IUPAC Name |

1-(1-benzylpyrrolidin-3-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c15-14(7-8-14)13-6-9-16(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIWGPQILYTQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2(CC2)N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine involves several steps. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a ketone or aldehyde.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be achieved through a Simmons-Smith reaction or other cyclopropanation methods.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(1-benzylpyrrolidin-3-YL)cyclopropanamine is best understood through comparison with related cyclopropanamine derivatives. Below is a detailed analysis of three analogous compounds:

1-(3-Bromophenyl)cyclopropanamine (CAS: 546115-65-5)

- Molecular formula: C₉H₁₀BrN

- Molecular weight: 212.09 g/mol

- Key features: A cyclopropanamine group directly attached to a 3-bromophenyl substituent.

- Comparison:

- Substituent difference: Replaces the benzylpyrrolidine group with a brominated aromatic ring.

- Hydrogen bonding: Similar HBD/HBA count (1 HBD, 1 HBA), but reduced complexity due to the absence of a pyrrolidine ring.

- Applications: Brominated aryl groups are common in agrochemicals and kinase inhibitors, suggesting divergent biological roles compared to the benzylpyrrolidine scaffold .

1-(Pyrimidin-2-yl)cyclopropanamine Dihydrochloride

- Molecular formula: C₇H₁₀N₄·2HCl (free base: C₇H₁₀N₄)

- Molecular weight: 223.10 g/mol (free base)

- Key features: Cyclopropanamine linked to a pyrimidine heterocycle , with dihydrochloride salt formulation.

- Comparison: Substituent difference: A nitrogen-rich pyrimidine ring replaces the benzylpyrrolidine group. Hydrogen bonding: Higher HBA count (4 vs. Synthetic utility: Used in peptide coupling reactions (e.g., with HATU), indicating relevance in drug conjugation strategies .

1-(4-Chloro-3-nitrophenyl)cyclopropanamine (CAS: 900505-08-0)

- Molecular formula: C₉H₉ClN₂O₂

- Molecular weight: 212.64 g/mol

- Key features: Cyclopropanamine attached to a chloronitrophenyl group.

- Comparison: Substituent difference: Electron-withdrawing nitro and chloro groups contrast with the electron-rich benzylpyrrolidine. Reactivity: Nitro groups may confer redox activity or serve as synthetic intermediates for further functionalization.

Comparative Data Table

Key Research Findings and Implications

- Structural Flexibility: The benzylpyrrolidine group in the target compound provides greater conformational flexibility (3 rotatable bonds) compared to rigid aryl-substituted analogs . This may enhance binding to dynamic protein pockets.

- Biological Relevance: Pyrrolidine and pyrimidine derivatives are prevalent in FDA-approved drugs (e.g., antipsychotics, antivirals), suggesting both compounds could serve as lead structures .

Biological Activity

1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine is a chiral compound with significant potential in medicinal chemistry, particularly concerning its interactions with various biological targets. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural configuration that includes a cyclopropane ring and a pyrrolidine moiety. Its chemical formula is represented as follows:

This compound's distinctive properties arise from the presence of both a benzyl group and a cyclopropylamine structure, which influences its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of various receptors and enzymes, particularly those involved in neurological pathways. The compound has been shown to bind selectively to certain receptors, influencing neurotransmitter release and uptake .

Key Mechanisms:

- Receptor Interaction : The compound interacts with neurotransmitter receptors, potentially affecting synaptic transmission.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. SAR studies have identified several analogs with varying degrees of potency and selectivity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-N-Benzyl-3-hydroxypyrrolidine | Hydroxyl group on pyrrolidine | Enhanced solubility |

| 1-(2-Methylbenzyl)pyrrolidin-3-amine | Methyl substitution on benzene | Altered receptor selectivity |

| (R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine | Fluorine substitution | Increased metabolic stability |

These analogs demonstrate how modifications to the core structure can lead to significant changes in biological activity, highlighting the importance of specific functional groups in mediating effects .

Case Study: Anticonvulsant Activity

A study investigated the anticonvulsant properties of this compound in a mouse model. The compound exhibited notable anticonvulsant activity, with an effective dose (ED50) comparable to established anticonvulsants like phenobarbital. In particular, the compound showed an ED50 value around 30 mg/kg in the maximal electroshock (MES) test .

Table: Anticonvulsant Activity Comparison

| Compound | ED50 (mg/kg) | Reference |

|---|---|---|

| This compound | 30 | Current Study |

| Phenobarbital | 22 | Choi et al., 1996 |

This study underscores the potential therapeutic applications of this compound in treating seizure disorders.

Applications in Medicine

The ongoing research into this compound suggests several potential applications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.